REACTION_SMILES
|
[CH3:13][CH2:14][OH:15].[CH3:1][c:2]1[s:3][c:4]2[c:5]([n:6]1)[cH:7][cH:8][cH:9][cH:10]2.[I:11][CH3:12]>>[CH3:1][c:2]1[s:3][c:4]2[c:5]([n+:6]1[CH3:12])[cH:7][cH:8][cH:9][cH:10]2.[I-:11]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CCO
|
Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1nc2ccccc2s1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CI
|
Name
|
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Type
|
product
|
Smiles
|
Cc1sc2ccccc2[n+]1C
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Name
|
|
Type
|
product
|
Smiles
|
[I-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:13][CH2:14][OH:15].[CH3:1][c:2]1[s:3][c:4]2[c:5]([n:6]1)[cH:7][cH:8][cH:9][cH:10]2.[I:11][CH3:12]>>[CH3:1][c:2]1[s:3][c:4]2[c:5]([n+:6]1[CH3:12])[cH:7][cH:8][cH:9][cH:10]2.[I-:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1nc2ccccc2s1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1sc2ccccc2[n+]1C
|
Name
|
|
Type
|
product
|
Smiles
|
[I-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:13][CH2:14][OH:15].[CH3:1][c:2]1[s:3][c:4]2[c:5]([n:6]1)[cH:7][cH:8][cH:9][cH:10]2.[I:11][CH3:12]>>[CH3:1][c:2]1[s:3][c:4]2[c:5]([n+:6]1[CH3:12])[cH:7][cH:8][cH:9][cH:10]2.[I-:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1nc2ccccc2s1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1sc2ccccc2[n+]1C
|
Name
|
|
Type
|
product
|
Smiles
|
[I-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:13][CH2:14][OH:15].[CH3:1][c:2]1[s:3][c:4]2[c:5]([n:6]1)[cH:7][cH:8][cH:9][cH:10]2.[I:11][CH3:12]>>[CH3:1][c:2]1[s:3][c:4]2[c:5]([n+:6]1[CH3:12])[cH:7][cH:8][cH:9][cH:10]2.[I-:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1nc2ccccc2s1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1sc2ccccc2[n+]1C
|
Name
|
|
Type
|
product
|
Smiles
|
[I-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:13][CH2:14][OH:15].[CH3:1][c:2]1[s:3][c:4]2[c:5]([n:6]1)[cH:7][cH:8][cH:9][cH:10]2.[I:11][CH3:12]>>[CH3:1][c:2]1[s:3][c:4]2[c:5]([n+:6]1[CH3:12])[cH:7][cH:8][cH:9][cH:10]2.[I-:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1nc2ccccc2s1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1sc2ccccc2[n+]1C
|
Name
|
|
Type
|
product
|
Smiles
|
[I-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |